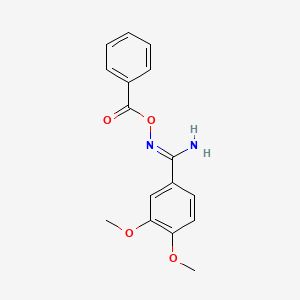![molecular formula C17H19N3O2 B5779120 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a chemical compound that has been extensively researched in the scientific community due to its potential applications in various fields. This compound is also known as BMB-5 and has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. This compound also has antioxidant properties, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol in lab experiments is its potential to provide insight into the mechanisms underlying various diseases. This compound has been found to have anti-inflammatory and antioxidant properties, which could be useful in the development of new treatments for inflammatory and oxidative stress-related diseases.
One limitation of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further research is needed to determine the safety of this compound for use in humans.
Direcciones Futuras
There are several potential future directions for research on 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to further explore its anti-inflammatory and antioxidant properties for the development of new treatments for inflammatory and oxidative stress-related diseases.
Conclusion:
In conclusion, 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol is a compound that has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol involves the reaction of 2-hydroxy-5-methoxybenzaldehyde and 1-ethyl-1H-benzimidazole-2-carbaldehyde with formaldehyde in the presence of sodium borohydride. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-20-15-7-5-4-6-14(15)19-17(20)18-11-12-8-9-13(22-2)10-16(12)21/h4-10,21H,3,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULZTWOOYZOSCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
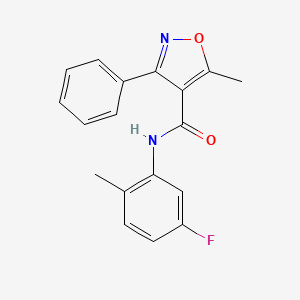
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
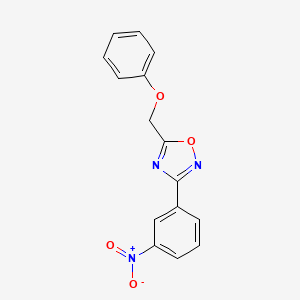
![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
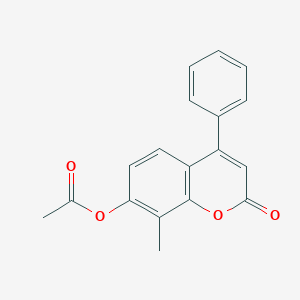
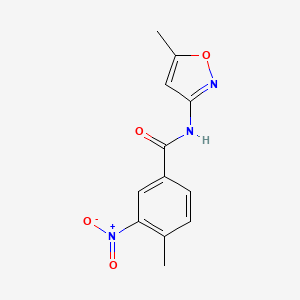
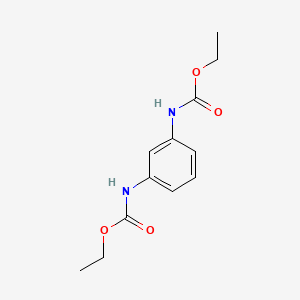
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)

